molecular formula C4H10BrNO2S B1417754 N-(2-bromoethyl)ethane-1-sulfonamide CAS No. 63132-88-7

N-(2-bromoethyl)ethane-1-sulfonamide

Cat. No. B1417754
CAS RN: 63132-88-7
M. Wt: 216.1 g/mol
InChI Key: IBOYWUCWIBPRGZ-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)ethane-1-sulfonamide, commonly known as BES, is an organic compound that is widely used in scientific research. BES is a sulfonamide derivative that has a bromoethyl group attached to the nitrogen atom. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Catalysis and Synthesis

N-(2-bromoethyl)ethane-1-sulfonamide and its derivatives have been utilized in various catalytic and synthetic processes. For example, it has been used as an efficient catalyst in the synthesis of complex organic compounds. Khazaei et al. (2014) demonstrated the use of an N-bromo sulfonamide reagent in catalyzing the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, highlighting its role in facilitating complex chemical transformations Khazaei, Abbasi, & Moosavi‐Zare, 2014.

Sensor Development

Another significant application is in the development of sensors, particularly for detecting heavy metals. Sheikh et al. (2016) utilized derivatives of N-(2-bromoethyl)ethane-1-sulfonamide in fabricating a highly efficient Co2+ ion sensor. This work underscores the potential of such compounds in environmental monitoring and pollution control Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016.

Surface-Active Agents

Sulfonamide-based compounds, including derivatives of N-(2-bromoethyl)ethane-1-sulfonamide, have been explored for their surface-active properties. Yoshimura et al. (2006) synthesized sulfobetaine-type zwitterionic gemini surfactants and studied their physicochemical properties, contributing to the understanding of surfactant behavior in various applications Yoshimura, Ichinokawa, Kaji, & Esumi, 2006.

Sulfonamide Synthesis

In the field of organic chemistry, N-(2-bromoethyl)ethane-1-sulfonamide derivatives have been used in novel methods for sulfonamide synthesis. Shi et al. (2009) described an environmentally benign method for the direct coupling of sulfonamides and alcohols, using a nanostructured catalyst, which shows the compound's utility in green chemistry Shi, Tse, Zhou, Pohl, Radnik, Hübner, Jähnisch, Brückner, & Beller, 2009.

properties

IUPAC Name

N-(2-bromoethyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrNO2S/c1-2-9(7,8)6-4-3-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOYWUCWIBPRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromoethyl)ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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